molecular formula C16H23FN2O4S B3030495 tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate CAS No. 913634-49-8

tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate

Cat. No. B3030495
CAS RN: 913634-49-8
M. Wt: 358.4
InChI Key: STLAPIZRTHQFKA-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the understanding of the compound . These derivatives are important intermediates in the synthesis of biologically active compounds and have been characterized by various spectroscopic techniques and crystallography .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods provide a framework for the synthesis of this compound, which would likely involve the introduction of a fluorophenylsulfonamide group into the piperidine scaffold.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been elucidated using spectroscopic methods such as NMR, LCMS, IR, and confirmed by X-ray diffraction studies . These studies provide detailed information on the molecular geometry, including bond lengths, angles, and the presence of specific functional groups. The crystallographic data indicate that these compounds can crystallize in various space groups with different unit cell parameters, which could also be expected for the compound of interest.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in a variety of chemical reactions. For example, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k) as a deoxofluorinating agent demonstrates the potential for introducing fluorine atoms into organic molecules, including the conversion of carboxylic groups to CF3 groups . This suggests that similar chemistry could be applied to the this compound for the introduction or modification of fluorine-containing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl and fluorophenyl groups can impart certain steric and electronic effects, affecting the compound's reactivity and stability. The high thermal stability and resistance to aqueous hydrolysis of some derivatives, such as Fluolead, indicate that the this compound might also exhibit similar properties . Additionally, the intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π stacking, could influence the compound's solubility and crystallization behavior .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of this compound largely depend on its continued use in scientific research and pharmaceutical development. Its role as a precursor in the synthesis of fentanyl and its analogues suggests that it will continue to be of interest in the context of addressing the opioid crisis .

properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLAPIZRTHQFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140233
Record name 1,1-Dimethylethyl 4-[[(4-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913634-49-8
Record name 1,1-Dimethylethyl 4-[[(4-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913634-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(4-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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